

3-Nitrobenzaldoxime: A Technical Guide to its Synthesis, History, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

Cat. No.: B8812994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzaldoxime is an organic compound characterized by the presence of a nitro group at the meta position of a benzaldoxime core. This technical guide provides an in-depth overview of its discovery, historical context, synthesis, and physicochemical properties. While its direct applications in drug development are not extensively documented, its role as a chemical intermediate and a subject of academic research warrants a detailed examination for professionals in the chemical and pharmaceutical sciences.

Discovery and History

The discovery of the oxime functional group ($>\text{C}=\text{N}-\text{OH}$) is credited to the German chemist Viktor Meyer and his student Alois Janny in 1882.^[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the reaction of aldehydes and ketones with hydroxylamine to produce crystalline derivatives they named "oximes," a term derived from "oxygen" and "imine".^[1] This discovery was significant for two primary reasons: it introduced a new class of organic compounds and it provided a method for the derivatization and characterization of carbonyl compounds.^[1]

While the specific first synthesis of **3-Nitrobenzaldoxime** is not well-documented in readily available historical records, its synthesis follows the general principle of oxime formation discovered by Meyer. The precursor, 3-nitrobenzaldehyde, became accessible through the

development of aromatic nitration techniques in the 19th century. The nitration of benzaldehyde typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being a significant product.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Nitrobenzaldoxime** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[2] [3]
Molecular Weight	166.13 g/mol	
Appearance	Crystalline solid	
Melting Point	123-125 °C	
CAS Number	3431-62-7	

Synthesis of 3-Nitrobenzaldoxime

The synthesis of **3-Nitrobenzaldoxime** is achieved through the condensation reaction of 3-Nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction can be catalyzed by either an acid or a base. Under basic conditions, the hydroxylamine hydrochloride is neutralized to release the free hydroxylamine, which then acts as a nucleophile.

Experimental Protocol

The following protocol is adapted from a reported synthetic procedure for substituted benzaldoximes:

Materials:

- 3-Nitrobenzaldehyde
- Hydroxylamine hydrochloride

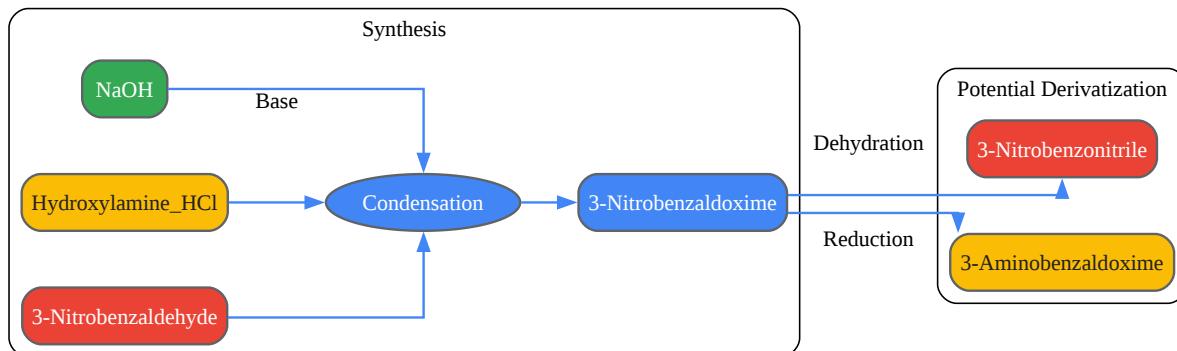
- Sodium hydroxide (10% aqueous solution)
- Ethanol
- Water
- n-hexane (for recrystallization)
- Round bottom flask
- Reflux condenser
- Ice bath
- Filtration apparatus

Procedure:

- In a round bottom flask, dissolve 3-Nitrobenzaldehyde (0.50 g, 3.3 mmol) in ethanol (10 ml).
- Add a solution of hydroxylamine hydrochloride (0.230 g, 3.3 mmol) in water (20 ml) to the flask.
- Reflux the mixture for 5 minutes.
- Add 10% sodium hydroxide solution (5 ml) dropwise to the refluxing mixture.
- Continue to reflux the solution for an additional 10 minutes.
- After the reflux is complete, cool the reaction mixture in an ice bath and allow it to stand for 10 minutes.
- A precipitate of **3-Nitrobenzaldoxime** will form.
- Collect the crystalline product by filtration.
- Recrystallize the crude product from n-hexane to obtain pure **3-Nitrobenzaldoxime**.

Chemical Reactions and Applications

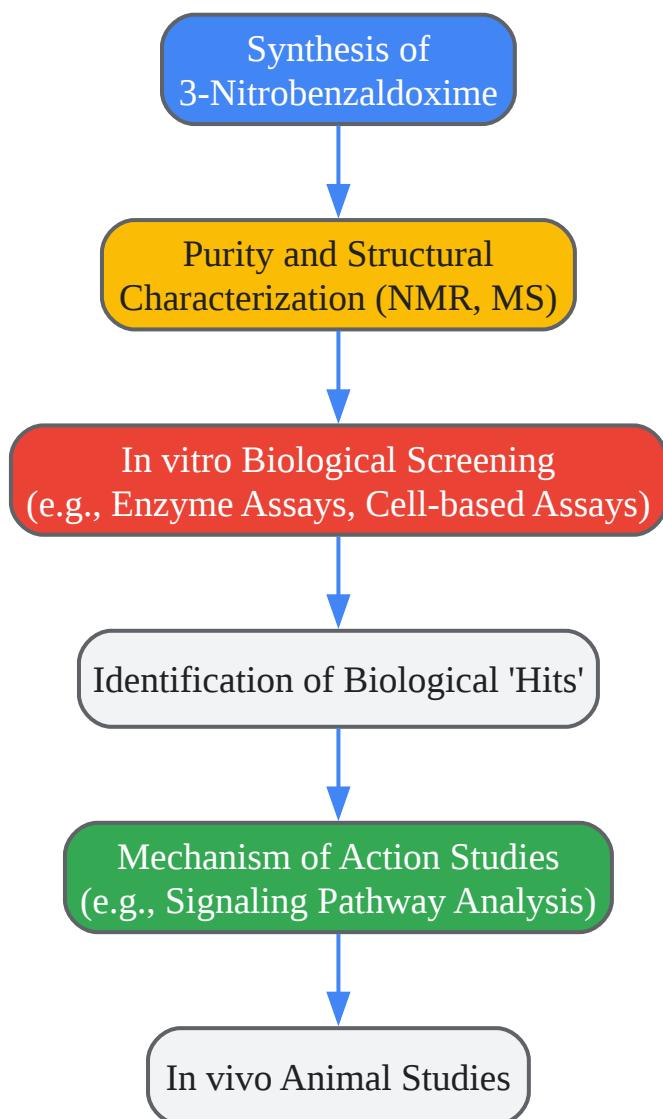
3-Nitrobenzaldoxime can undergo various chemical transformations. The oxime functional group can be dehydrated to form 3-nitrobenzonitrile. The nitro group can be reduced to an amino group, providing a route to 3-aminobenzaldoxime and its derivatives.


While specific, large-scale applications in drug development are not prominent in the literature, **3-Nitrobenzaldoxime** is noted as a "stain with biological research applications". The precise nature of these applications and the staining mechanisms are not extensively detailed. Oximes, in general, are known to have a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific information in the scientific literature detailing the interaction of **3-Nitrobenzaldoxime** with any particular signaling pathways. Its biological effects are not well-characterized beyond general statements. This represents a potential area for future research, particularly in screening for enzyme inhibition or other pharmacologically relevant activities.

Logical Relationships and Workflows


The synthesis of **3-Nitrobenzaldoxime** is a straightforward process that is a foundational reaction in organic chemistry. The logical workflow for its preparation and potential further reactions is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and potential derivatization of **3-Nitrobenzaldoxime**.

The following diagram illustrates the general workflow for investigating the biological activity of a compound like **3-Nitrobenzaldoxime**.

[Click to download full resolution via product page](#)

Caption: General workflow for the biological investigation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Nitrobenzaldoxime | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [[alfa-chemistry.com](https://www.alfa-chemistry.com)]
- To cite this document: BenchChem. [3-Nitrobenzaldoxime: A Technical Guide to its Synthesis, History, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8812994#discovery-and-history-of-3-nitrobenzaldoxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com